3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-cyclobutyl-1-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
KJBJQGVNIIGTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as copper or silver salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 1
The ethyl group at position 1 distinguishes the target compound from analogs with bulkier or polar substituents:
- 1-(3-Cyanobenzyl)-1H-pyrazole-4-carboxylate derivatives (e.g., ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, ): The cyanobenzyl group introduces aromaticity and electron-withdrawing effects, reducing lipophilicity (logP ~2.5) compared to the ethyl substituent (estimated logP ~1.8). This impacts membrane permeability and metabolic stability.
Substituent Variations at Position 3
- 3-Methylsulfanyl-1H-pyrazole-4-carboxylic acid esters (): Methylsulfanyl groups enhance electron density at the pyrazole core, influencing reactivity. These derivatives exhibit analgesic activity (ED₅₀: 25–50 mg/kg in rodent models), suggesting that the cyclobutyl group in the target compound may similarly modulate bioactivity through steric effects.
Carboxylic Acid vs. Ester Derivatives
- Ethyl 4-carboxylate analogs (e.g., ): Esterification at position 4 improves cell permeability but requires hydrolysis for activation. The target compound’s free carboxylic acid group enhances water solubility (estimated cLogP: ~1.2) but may limit blood-brain barrier penetration.
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyclobutyl group and an ethyl group, along with a carboxylic acid functional group at the fourth position. Its molecular formula is with a molecular weight of approximately 194.23 g/mol. The three-dimensional structure provided by the cyclobutyl moiety may influence its chemical reactivity and biological activity significantly.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate pathways related to inflammation, pain, and other physiological responses. The specific mechanisms remain under investigation, but preliminary studies suggest it could serve as a lead compound for developing new therapeutic agents .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Preliminary research has also explored the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid | Similar cyclobutyl and pyrazole structure | Different position of carboxylic acid group |
| 5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid | Contains cyclobutyl group with different carboxylic position | Different reactivity due to structural variations |
| 3-Amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester | Amino substitution at position 3 | Alters biological activity compared to original compound |
This table highlights how slight changes in structure can lead to significant differences in biological activity, emphasizing the importance of ongoing research into this compound's properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including those related to this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions that require specific reagents and controlled conditions to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
- Biological Evaluation : In vitro assays have been conducted to evaluate the anti-inflammatory properties of various pyrazole derivatives. Results indicate that certain modifications can enhance potency against inflammatory markers, suggesting similar potential for this compound .
- Pharmacological Studies : Research has also examined the interaction of pyrazole derivatives with specific receptors involved in pain signaling pathways, indicating possible analgesic effects that warrant further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
